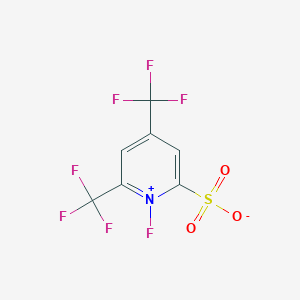

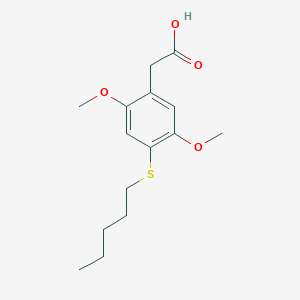

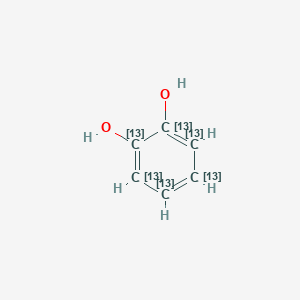

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields. For instance, the synthesis of acyclic sulfur-nitrogen compounds with (trifluoromethyl)sulfonyl groups has been reported, which could be related to the synthesis of the target compound . Additionally, the synthesis of a new diamine containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides indicates the interest in incorporating fluorinated pyridine structures into polymers .

Molecular Structure Analysis

The molecular structures of fluorinated compounds are often characterized by strong electron-withdrawing effects due to the presence of fluorine atoms. This can lead to interesting electronic properties, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where electron delocalization results in a shortening of the S-N bond upon deprotonation . Similarly, the molecular structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives, which include a bis(phosphonio) derivative with trifluoromethanesulfonyl (TfO-) groups, shows unusual bond angles around phosphorus atoms due to the presence of fluorine .

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. For example, N-fluoro-bis[(trifluoromethyl)sulfonyl]imide has been used for the electrophilic fluorination of imines and methyl-substituted pyridines, suggesting that similar fluorinated pyridinium compounds might also participate in electrophilic fluorination reactions . Additionally, the reactivity of N-fluoro-bis[(trifluoromethyl)sulfonyl]imide with nucleophiles has been explored, leading to the formation of interesting products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the strong electronegativity of fluorine. For instance, pyrrolidinium ionic liquids with bis(trifluoromethylsulfonyl)imide and bis(fluorosulfonyl)imide anions have been studied for their conductivity, solvation structure, and performance in lithium metal batteries, demonstrating the impact of fluorinated anions on these properties . The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties also highlights the solubility and thermal stability imparted by fluorinated groups .

Applications De Recherche Scientifique

Electrophilic Fluorination

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate is used in electrophilic fluorination reactions. It facilitates the direct fluorination of imines and methyl-substituted pyridines to produce mono- and difluoroketones and respective fluoromethyl pyridines. This process highlights the compound's potential as an electrophilic fluorination agent, which could be particularly valuable in synthesizing fluorinated organic compounds, including pharmaceuticals and agrochemicals (Ying, Desmarteau, & Gotoh, 1996).

Synthesis of Fluorinated Polyamides

The compound also plays a role in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties such as high glass transition temperatures, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption. This indicates its utility in creating materials with advanced properties for electronic and aerospace applications (Liu et al., 2013).

Preparation of Transparent, Flexible Films

Fluorinated polyamides synthesized using related compounds demonstrate the ability to be cast into transparent, flexible, and strong films. These films' low dielectric constants, high thermal stability, and mechanical properties make them suitable for use in high-performance electronic and optical devices (Vora, Goh, & Chung, 2000).

Development of Soluble Polyimides

Research into soluble polyimides derived from the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with various aromatic dianhydrides shows that these polyimides have excellent solubility and thermal stability. This underscores the potential for using 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate in creating materials with desirable properties for electronic and aerospace industries (Zhang et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds are known to target c-h bonds in organic molecules .

Mode of Action

This compound is a fluorinating reagent . It interacts with its targets by introducing a fluorine atom into the organic molecule . This process is known as fluorination, which can significantly alter the properties of the target molecule .

Biochemical Pathways

The introduction of fluorine into organic molecules can significantly alter their behavior, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are greatly influenced by its chemical structure and the presence of functional groups such as fluorine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it affects. The introduction of fluorine into organic molecules can significantly alter their properties, potentially leading to a wide range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and solvent) can affect the efficiency of fluorination . Furthermore, the compound should be handled in a well-ventilated environment to avoid inhalation of dust or solution, and direct skin contact should be avoided .

Propriétés

IUPAC Name |

1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZRPYZXABAHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371974 | |

| Record name | 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

CAS RN |

147541-03-5 | |

| Record name | Pyridinium, 1-fluoro-2-sulfo-4,6-bis(trifluoromethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147541-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

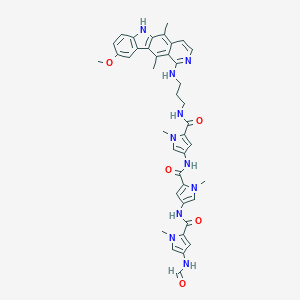

![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)